molecular formula C26H29NO6 B14956339 N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-valine

N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-valine

Cat. No.: B14956339
M. Wt: 451.5 g/mol
InChI Key: IEHLEPKJVREKNN-UGNFMNBCSA-N
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Description

2-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-methylbutanoic acid is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines a chromen core with a benzyl group and a butanoic acid moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-methylbutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzyl chloride in the presence of a base such as triethylamine. This reaction is carried out in a solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The chromen core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromen core can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-methylbutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s chromen core is known for its antioxidant properties, making it a candidate for studies on oxidative stress and related diseases.

    Medicine: Potential therapeutic applications include anti-inflammatory and anticancer activities, owing to the bioactive chromen structure.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-methylbutanoic acid involves its interaction with various molecular targets and pathways. The chromen core can interact with reactive oxygen species (ROS), neutralizing them and thereby exerting antioxidant effects. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-methylbutanoic acid apart from these similar compounds is its unique combination of a chromen core with a benzyl group and a butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

(2S)-2-[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]-3-methylbutanoic acid

InChI

InChI=1S/C26H29NO6/c1-14(2)22(25(29)30)27-24(28)17(5)32-21-12-11-19-15(3)20(13-18-9-7-6-8-10-18)26(31)33-23(19)16(21)4/h6-12,14,17,22H,13H2,1-5H3,(H,27,28)(H,29,30)/t17?,22-/m0/s1

InChI Key

IEHLEPKJVREKNN-UGNFMNBCSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](C(C)C)C(=O)O)CC3=CC=CC=C3

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(C(C)C)C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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